2-Chloro-6-(4-chlorophenoxy)benzoic acid
Description
Overview of Chlorinated Phenoxybenzoic Acid Derivatives in Synthetic Chemistry
Chlorinated phenoxybenzoic acid derivatives are a significant subclass of substituted benzoic acids. The presence of chlorine atoms and a phenoxy group introduces specific electronic and steric effects that are of great interest in synthetic chemistry. These compounds often serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, the related compound 2,4-Dichlorophenoxyacetic acid is a widely used herbicide. researchgate.net The synthesis of such diaryl ethers is often achieved through methods like the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542). wikipedia.org This reaction is a cornerstone for creating the C-O-C linkage characteristic of phenoxybenzoic acids.
The reactivity of chlorinated phenoxybenzoic acids is influenced by the position and number of chlorine atoms. These halogen substituents can act as directing groups in further electrophilic aromatic substitution reactions and can also be sites for nucleophilic substitution under specific conditions.
Academic Significance of 2-Chloro-6-(4-chlorophenoxy)benzoic acid as a Model Compound
While extensive research on this compound as a standalone functional molecule is not widely published, its structure makes it an important model compound for several areas of academic inquiry. Its utility is often found as a research chemical and an intermediate in the synthesis of more complex structures.
The compound features two chlorinated phenyl rings linked by an ether bond, with a carboxylic acid group ortho to the ether linkage on one ring. This specific arrangement allows for the study of:
Intramolecular Interactions: The proximity of the carboxylic acid to the bulky and electron-withdrawing chlorophenoxy group can lead to interesting intramolecular hydrogen bonding and steric hindrance effects, influencing the compound's conformation and reactivity.
Electronic Effects: The presence of chlorine atoms on both aromatic rings allows for the investigation of how these electron-withdrawing groups influence the acidity of the carboxylic acid and the reactivity of the aromatic systems.
Synthetic Methodology Development: The synthesis of this compound itself serves as a case study for the application and optimization of cross-coupling reactions, such as the Ullmann condensation, particularly for sterically hindered substrates.
A structurally similar compound, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), has been identified as a small molecule inhibitor of the transmembrane protein 206 (TMEM206), which is an acid-activated chloride channel. uni.lu This suggests that this compound could serve as a scaffold or a starting point for the design and synthesis of new biologically active molecules targeting similar ion channels or enzymes.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₈Cl₂O₃ | nih.gov |
| Molecular Weight | 283.11 g/mol | nih.gov |
| CAS Number | 76093-29-3 | bldpharm.com |
| Appearance | Solid (predicted) | |
| XLogP3-AA | 4.2 | nih.gov |
Broader Context of Halogenated Aromatic Acids in Chemical and Environmental Sciences
Halogenated aromatic acids, as a class, have a significant and dual role in chemical and environmental sciences. In the chemical industry, they are crucial precursors and intermediates for a wide array of products, including pharmaceuticals, pesticides, and dyes. wikipedia.org The carbon-halogen bond, particularly the carbon-chlorine bond, is a common feature in many active pharmaceutical ingredients, contributing to their metabolic stability and binding affinity.
From an environmental perspective, the widespread use and persistence of some halogenated aromatic compounds have raised concerns. Their stability, which is advantageous in many applications, can also lead to their accumulation in the environment. globethesis.com This has spurred research into their environmental fate, transport, and biodegradation pathways. The study of compounds like this compound can provide insights into the behavior of more complex halogenated pollutants. Understanding the factors that influence their persistence and degradation is crucial for developing strategies for environmental remediation.
Research Findings
While specific, in-depth research articles focusing solely on this compound are limited, its synthesis and properties can be inferred from related studies and general synthetic methodologies.
Synthesis of this compound
A plausible and widely used method for the synthesis of this compound is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. In this case, the reaction would likely proceed between 2,6-dichlorobenzoic acid and 4-chlorophenol (B41353).
A general procedure based on similar Ullmann-type reactions would involve:
Reactants: 2,6-dichlorobenzoic acid and 4-chlorophenol.
Catalyst: A copper(I) salt, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), often in the presence of a ligand like 1,10-phenanthroline (B135089) to improve solubility and reactivity.
Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the phenol.
Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is typically used.
Temperature: The reaction generally requires elevated temperatures, often in the range of 100-200 °C.
The reaction would proceed via the formation of a copper(I) phenoxide, which then undergoes nucleophilic aromatic substitution with the 2,6-dichlorobenzoic acid. The regioselectivity of the substitution at the 2-position of the benzoic acid would be a key challenge to control.
Table of Related Compounds and their Synthesis
| Compound Name | Starting Materials | Synthesis Method | Reference |
| 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone | 4-chlorophenol and 1,3-Dichlorobenzene | Ullmann reaction followed by Friedel-Crafts acylation | globethesis.com |
| p-nitrophenyl phenyl ether | 4-chloronitrobenzene and phenol | Ullmann ether synthesis | wikipedia.org |
| N-phenylanthranilic acid | 2-chlorobenzoic acid and aniline | Goldberg reaction (a variation of the Ullmann condensation) | wikipedia.org |
Spectroscopic Data
¹H NMR: The spectrum would be complex, showing signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the two different benzene (B151609) rings would have distinct chemical shifts and coupling patterns. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (often >10 ppm).
¹³C NMR: The spectrum would show 13 distinct signals for the carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >165 ppm). The carbon atoms attached to chlorine and oxygen would also have characteristic chemical shifts.
IR Spectroscopy: The spectrum would exhibit a strong, broad absorption for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). A sharp, strong carbonyl (C=O) stretch would be observed around 1700 cm⁻¹. The C-O-C ether linkage would show characteristic stretches, and the C-Cl bonds would have absorptions in the fingerprint region.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (283.11 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(4-chlorophenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-8-4-6-9(7-5-8)18-11-3-1-2-10(15)12(11)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYARPPLDJFYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Approaches to the Synthesis of 2-Chloro-6-(4-chlorophenoxy)benzoic acid
The creation of the target molecule hinges on the effective formation of the aryl ether linkage and the specific functionalization of the benzoic acid moiety. Chemists have developed sophisticated strategies to achieve this, including directed metallation and nucleophilic substitution reactions.
Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. bohrium.comorganic-chemistry.org In this strategy, a directing group on the aromatic ring guides a strong base to deprotonate a specific ortho-position, creating a lithiated intermediate that can then react with an electrophile. The carboxylic acid group itself can serve as a directing group, facilitating substitution at the position ortho to it. bohrium.comsemanticscholar.orgresearchgate.net
For the synthesis of precursors to the target molecule, 2-chlorobenzoic acid can be subjected to ortho-lithiation. researchgate.net The presence of the chloro substituent and the carboxylate group directs the metallation. For instance, treating 2-chlorobenzoic acid with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78°C) can generate a lithiated species at the C6 position. researchgate.netunblog.fr This intermediate can then be quenched with an appropriate electrophile. While this method is primarily used to introduce various substituents, it establishes a key principle for functionalizing the position ortho to the chlorine atom in a 2-chlorobenzoic acid framework.
Table 1: Reagents in Ortho-Directed Metallation of Benzoic Acids
| Directing Group | Base/Reagent | Typical Electrophiles | Outcome | Reference |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | s-BuLi/TMEDA | Alkyl halides, Disulfides, Halogen sources | Ortho-substituted benzoic acids | semanticscholar.orgresearchgate.net |
| Chloro (-Cl) & Carboxyl (-COOH) | s-BuLi/TMEDA | Various electrophiles | Functionalization at the position ortho to both groups | researchgate.netunblog.fr |
The formation of the diaryl ether bond in this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. rsc.orgmasterorganicchemistry.com This mechanism involves the attack of a nucleophile on an aryl halide that is "activated" by the presence of electron-withdrawing groups at the ortho and/or para positions. libretexts.orglibretexts.orgopenstax.org
In a plausible synthetic route, a suitably activated benzoic acid precursor, such as 2,6-dichlorobenzoic acid or 2-chloro-6-fluorobenzoic acid, can serve as the electrophilic partner. The fluorine substituent is an excellent leaving group in SNAr reactions. The nucleophile would be the potassium or sodium salt of 4-chlorophenol (B41353) (4-chlorophenoxide). The electron-withdrawing carboxylic acid group on the benzoic acid ring facilitates the nucleophilic attack, enabling the displacement of the halogen at the C6 position. libretexts.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
A key consideration is that the SNAr reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this complex is enhanced by electron-withdrawing groups that can delocalize the negative charge. libretexts.orgopenstax.org
A practical synthesis of this compound would likely involve a multistep sequence. A common industrial approach for similar phenoxy herbicides involves coupling a phenol (B47542) with a halogenated acid. wikipedia.org
A hypothetical but illustrative sequence could be:
Preparation of the Benzoic Acid Precursor: Starting with a readily available material, one could synthesize 2,6-dichlorobenzoic acid. This might involve the chlorination of a toluene (B28343) derivative followed by oxidation of the methyl group to a carboxylic acid, a strategy used in the synthesis of other chlorinated benzoic acids. google.com
Ullmann Condensation or SNAr Reaction: The 2,6-dichlorobenzoic acid would then be reacted with 4-chlorophenol. While SNAr is one possibility, the classic Ullmann condensation, which uses a copper catalyst to couple an aryl halide with an alcohol or phenol, provides an alternative route for forming the diaryl ether linkage, especially when the aromatic ring is not strongly activated towards SNAr.
Final Modification/Purification: The final product would be isolated and purified from the reaction mixture.
An analogous synthesis for the herbicide 2,4-D involves the reaction of 2,4-dichlorophenol (B122985) with chloroacetic acid, demonstrating the core principle of coupling a phenol with a halogenated carboxylic acid component. wikipedia.org
Chemical Transformations and Derivatization Reactions of this compound
The structure of this compound offers multiple sites for chemical modification, primarily at the carboxylic acid group and on the two aromatic rings. These transformations are key for creating libraries of related compounds for further research.
The carboxylic acid functional group is readily converted into esters and amides, which are fundamental transformations in medicinal chemistry and materials science.
Esterification: The conversion to an ester can be achieved through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process, often requiring a large excess of the alcohol or removal of water to drive the reaction to completion. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. libretexts.org This two-step process is often higher yielding and proceeds under milder conditions. Tin(II) compounds have also been reported as effective catalysts for the esterification of benzoic acids. google.com
Amidation: Amide synthesis is one of the most frequently performed reactions in chemical synthesis. nih.gov Direct condensation of the carboxylic acid with an amine is possible but often requires high temperatures or specific catalysts like boric acid or titanium tetrachloride (TiCl₄). sciepub.comnih.gov A more common and reliable approach involves the activation of the carboxylic acid. This is typically done by converting it to an acid chloride (using SOCl₂, for example) which then readily reacts with a primary or secondary amine. googleapis.com Alternatively, a wide array of peptide coupling reagents can be used to facilitate amide bond formation directly from the carboxylic acid and amine under mild conditions. nih.govrsc.org
Table 2: Common Derivatization Reactions of the Carboxylic Acid Group
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Esterification (Fischer) | Alcohol (R'-OH), H⁺ catalyst | Ester (R-COOR') | masterorganicchemistry.commasterorganicchemistry.com |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride (R-COCl) | libretexts.org |
| Amidation (via Acid Chloride) | 1. SOCl₂ 2. Amine (R'R''NH) | Amide (R-CONR'R'') | googleapis.com |
Further functionalization can be achieved on the two aromatic rings of the molecule through aromatic substitution reactions. The outcome of these reactions is dictated by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): In an EAS reaction, an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.com
On the Benzoic Acid Ring: This ring is generally deactivated towards EAS due to the electron-withdrawing nature of the carboxylic acid group (-COOH) and the chloro group (-Cl). The -COOH group is a meta-director, while the -Cl and the phenoxy group (-OAr) are ortho, para-directors. youtube.comquora.com The combined effect makes predicting the site of substitution complex, but substitution is generally disfavored and would require harsh conditions. The most likely positions for attack would be meta to the carboxyl group.
On the 4-Chlorophenoxy Ring: This ring is activated by the ether oxygen (ortho, para-directing) and deactivated by the chlorine atom (ortho, para-directing). The directing effects are synergistic. Electrophilic attack would be directed to the positions ortho to the ether linkage (C2' and C6') and para to the chlorine, though the para position is already occupied by the ether. Therefore, substitution would likely occur at the C2' position (ortho to the ether and meta to the chlorine).
Nucleophilic Aromatic Substitution (NAS): NAS reactions require the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. openstax.orglibretexts.org Neither the benzoic acid ring nor the 4-chlorophenoxy ring in the parent molecule is sufficiently activated for typical NAS reactions to occur readily. The presence of chloro- and carboxyl- groups is generally not enough to facilitate substitution under standard conditions. libretexts.org Such a transformation would likely require forcing conditions or the introduction of additional, powerful electron-withdrawing groups like a nitro group. libretexts.orglibretexts.org
Regioselective Functionalization and Structural Modification
The structure of this compound offers several sites for regioselective functionalization, allowing for the synthesis of a diverse library of derivatives.
Benzoic Acid Ring Modification: The carboxylic acid group can direct functionalization to the ortho positions. researchgate.netresearchgate.net Through techniques like directed ortho-lithiation, it is possible to introduce a variety of electrophiles at the C3 and C5 positions of the benzoic acid ring. This approach allows for the introduction of alkyl, aryl, or halogen substituents, further diversifying the molecular scaffold.
Chlorophenoxy Ring Modification: The 4-chlorophenoxy ring can also be a target for further functionalization. Electrophilic aromatic substitution reactions would likely be directed to the positions ortho to the activating phenoxy group. However, the presence of the deactivating chloro substituent must be considered. Alternatively, cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed to replace the chlorine atom with other functional groups, provided a suitable catalyst system is used.
Carboxylic Acid Derivatization: The carboxylic acid moiety itself is a versatile handle for structural modification. It can be readily converted into esters, amides, or other acid derivatives, each potentially imparting different physicochemical and biological properties to the molecule.
Table 2: Potential Sites for Regioselective Functionalization
| Region of the Molecule | Potential Functionalization Reactions | Potential New Substituents |
| Benzoic Acid Ring (C3, C5) | Directed ortho-metalation followed by electrophilic quench | Alkyl, Halogen, Silyl, etc. |
| Chlorophenoxy Ring | Electrophilic Aromatic Substitution, Cross-Coupling | Nitro, Halogen, Aryl, Amino, etc. |
| Carboxylic Acid | Esterification, Amidation | Alkoxy, Amino, etc. |
Mechanistic Elucidation of Key Synthetic Steps
The key synthetic step in the formation of this compound is the Ullmann condensation. While the precise mechanism has been a subject of study and debate, a generally accepted catalytic cycle involves copper(I) species. nih.govacs.org
The reaction is believed to initiate with the coordination of the phenoxide to the copper(I) catalyst. This is followed by an oxidative addition of the aryl halide (2,6-dichlorobenzoic acid) to the copper center, forming a copper(III) intermediate. Subsequent reductive elimination from this intermediate results in the formation of the C-O bond of the diaryl ether and regenerates the copper(I) catalyst, allowing the cycle to continue. nih.gov
The presence of ligands, often bidentate, can stabilize the copper catalyst and facilitate the oxidative addition and reductive elimination steps, leading to improved reaction efficiency under milder conditions. acs.org The specific nature of the ligand can influence the rate and selectivity of the reaction.
Investigation of Molecular Interactions and Biological Relevance Excluding Clinical Outcomes
Biochemical Interactions with Cellular Components and Enzymatic Systems
The interaction of small molecules with cellular machinery is a cornerstone of pharmacology. For compounds like 2-Chloro-6-(4-chlorophenoxy)benzoic acid, this involves potential engagement with enzymes and protein receptors.
Direct studies of enzyme inhibition by this compound are not prominent in published research. However, investigations into related chlorobenzoic acid structures provide insights into potential mechanisms of action. Research has shown that certain benzoic acid derivatives can interfere with critical metabolic pathways.
For instance, studies on the microorganism Schizosaccharomyces pombe have identified benzoic acid and its analog, 4-chlorobenzoic acid, as inhibitors of Coenzyme Q (CoQ) biosynthesis. nih.govfrontiersin.org Coenzyme Q is a vital component of the electron transport chain necessary for cellular respiration. nih.gov The inhibition by these benzoic acid analogs is thought to occur at the prenylation step involving the enzyme Coq2 (PHB-polyprenyl transferase). nih.gov This inhibition could be overcome by the addition of CoQ precursors like p-aminobenzoate (PABA) or p-hydroxybenzoate (PHB), or by overexpressing the Coq2 enzyme. nih.gov While these findings concern simpler chlorobenzoic acids, they establish a precedent for this class of compounds to act as enzyme inhibitors in the CoQ biosynthetic pathway.
Table 1: Effect of Benzoic Acid Analogs on Coenzyme Q Synthesis in S. pombe
| Compound | Effect on CoQ Synthesis | Potential Target |
|---|---|---|
| Benzoic Acid (Bz) | Inhibitory | Coq2 (PHB-polyprenyl transferase) nih.gov |
| 4-Chlorobenzoic Acid (4-ClBz) | Inhibitory | Believed to inhibit the same reaction as Bz nih.govfrontiersin.org |
Specific receptor binding profiles for this compound are not detailed in available literature. However, recent research into structurally analogous compounds highlights the potential for this chemical family to interact with ion channels.
A 2024 study investigated a series of compounds for their ability to inhibit the proton-activated outwardly rectifying anion channel (PAORAC/ASOR), whose molecular component is TMEM206. nih.gov These channels are activated by low pH and are involved in cellular responses to acidosis. nih.gov While the study did not test this compound, it identified a related molecule, 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA), as an inhibitor of TMEM206-mediated currents. nih.govresearchgate.net
The inhibition by CBA was found to be dose-dependent, with a calculated half-maximal inhibitory concentration (IC₅₀) of 9.55 µM at a low pH of 4.5. nih.govresearchgate.net This discovery points to the potential for compounds with a chlorophenoxy benzoic acid scaffold to function as ion channel modulators.
Table 2: Inhibitory Activity of CBA on TMEM206 Ion Channel
| Compound | Target | Activity | IC₅₀ |
|---|
Structure-Activity Relationship (SAR) Studies for Modulating Biological Functions (Focus on mechanistic insights)
SAR studies are crucial for optimizing the biological activity of a lead compound. This involves synthesizing and testing analogs to understand how specific structural features influence its function.
While specific SAR studies originating from this compound are not documented, general synthetic methods for its parent structures are well-established. The synthesis of 2-chloro-6-substituted benzoic acids can be achieved through tandem metallation. researchgate.net This process involves using a strong base like sec-butyllithium (B1581126)/TMEDA to deprotonate 2-chlorobenzoic acid, creating a reactive intermediate that can then be quenched with various electrophiles to install different substituents at the 6-position. researchgate.net This strategy provides a versatile platform for creating a library of analogs for SAR studies.
Similarly, research into thioureides derived from the related 2-(4-chlorophenoxymethyl)-benzoic acid demonstrates how the core structure can be modified. researchgate.net In these studies, various substituted phenyl-isothiocyanates were reacted with the starting benzoic acid to produce a series of N-benzoyl-N'-phenylthiourea derivatives, which were then tested for antimicrobial activity. researchgate.net This approach highlights a common strategy for exploring how different substituents on the aromatic rings impact biological function.
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting the biological activity of new chemical entities and understanding SAR.
Studies on a series of 2-chlorobenzoic acid derivatives have successfully employed QSAR to correlate structural features with antimicrobial activity. nih.gov The results indicated that the antibacterial and antifungal activities were governed by topological parameters, specifically the second-order and valence second-order molecular connectivity indices. nih.gov Such models allow researchers to predict the potency of new analogs before their synthesis, streamlining the drug discovery process.
Furthermore, the identification of the TMEM206 inhibitor CBA was facilitated by ligand-based virtual screening (LBVS). nih.gov This computational technique uses a known inhibitor as a template to search for other molecules with similar 3D-shape and pharmacophore features. This success underscores the utility of computational screening in identifying novel biological activities for compounds belonging to this chemical class. nih.gov
Environmental Chemistry and Biogeochemical Transformations
Degradation Pathways of 2-Chloro-6-(4-chlorophenoxy)benzoic acid in Environmental Matrices
The degradation of complex organic molecules in the environment typically proceeds through a combination of microbial and photochemical processes.
The microbial breakdown of chlorinated aromatic compounds is a key process in their environmental remediation.
In aerobic environments , the initial steps in the degradation of chlorinated aromatic compounds often involve the action of oxygenase enzymes. For compounds with a diphenyl ether structure, cleavage of the ether bond is a critical step. This can be initiated by dioxygenase enzymes that introduce hydroxyl groups onto one of the aromatic rings, making the structure more susceptible to ring cleavage. Subsequent steps would likely involve the removal of the chlorine atoms (dehalogenation) and the breakdown of the aromatic rings into simpler organic acids that can enter central metabolic pathways.
Under anaerobic conditions , the degradation pathway is typically different. Reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms, is often the initial and rate-limiting step. This process is carried out by specific groups of anaerobic bacteria. Following dechlorination, the resulting non-chlorinated aromatic rings can be cleaved and further degraded.
While no microorganisms have been specifically identified for the degradation of this compound, studies on other chlorinated diphenyl ethers have isolated bacteria capable of utilizing these compounds as a carbon and energy source. Genera such as Sphingomonas, Pseudomonas, and Burkholderia are frequently implicated in the degradation of chlorinated aromatic compounds. The isolation of such microorganisms typically involves enrichment culture techniques using the target compound as the sole source of carbon.
The enzymatic machinery involved in the breakdown of xenobiotics like chlorinated diphenyl ethers is diverse. Key enzymes include:
Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of cis-dihydrodiols. This is often the first step in aerobic degradation.
Monooxygenases: These enzymes incorporate one atom of molecular oxygen into the substrate.
Dehalogenases: These enzymes catalyze the removal of halogen atoms from the molecule.
Hydrolases: These enzymes are involved in the cleavage of the ether bond.
The specific enzymatic pathway for this compound would need to be elucidated through experimental studies.
Sunlight can play a significant role in the transformation of organic compounds in the environment.
Direct photolysis occurs when a molecule absorbs light energy, leading to its chemical transformation. The rate of direct photolysis is dependent on the compound's absorption spectrum, the intensity of solar radiation, and its quantum yield. The quantum yield is a measure of the efficiency of a photochemical process; it is the fraction of absorbed photons that result in a chemical reaction.
For chlorinated aromatic compounds, photolysis can lead to the cleavage of carbon-chlorine bonds, hydroxylation of the aromatic ring, or cleavage of the ether linkage. Without experimental data, the direct photolysis kinetics and quantum yield for this compound cannot be determined.
Photochemical Degradation Processes in Aqueous and Atmospheric Phases
Photosensitized Reactions and Radical-Mediated Pathways
Limited direct research has been published specifically detailing the photosensitized reactions and radical-mediated degradation pathways for this compound. However, insights can be drawn from studies on structurally analogous chlorophenoxy herbicides. In aqueous environments, the degradation of such compounds can be initiated by photochemically generated reactive species like hydroxyl radicals (•OH), singlet oxygen, and superoxide radical anions. These reactive oxygen species are formed through the irradiation of natural photosensitizers present in water, such as dissolved organic matter (humic and fulvic acids).
The degradation process is typically initiated by the attack of hydroxyl radicals on the aromatic rings or the ether linkage. This can lead to hydroxylation of the benzene (B151609) rings, cleavage of the ether bond, and subsequent formation of various intermediates, including chlorinated phenols and benzoic acid derivatives. Further radical-mediated reactions can result in the stepwise dechlorination and eventual mineralization of the compound to carbon dioxide, water, and inorganic chlorides. The specific reaction rates and product distribution would be contingent on factors such as the concentration of photosensitizers, pH, and the intensity of solar radiation.
Hydrolytic Stability and Transformation Products
Currently, there is a lack of specific experimental data on the hydrolytic stability of this compound under various pH conditions. Generally, the ether linkage in chlorophenoxy compounds is relatively stable to hydrolysis under neutral and acidic conditions. However, under alkaline conditions, hydrolysis can be more significant, leading to the cleavage of the ether bond.
Environmental Fate and Transport Mechanisms
Adsorption, Leaching, and Volatilization Dynamics in Soil and Water Systems
The environmental mobility of this compound is governed by its interactions with soil and water components. As a carboxylic acid, its speciation, and therefore its behavior, is highly dependent on the environmental pH.
Adsorption: In soil and sediment, the adsorption of this compound is expected to be influenced by soil organic matter content, clay mineralogy, and pH. At environmental pH values typically above its pKa, the compound will exist predominantly in its anionic (carboxylate) form. This anionic form generally exhibits weaker adsorption to negatively charged soil colloids (clay and organic matter) due to electrostatic repulsion, leading to higher mobility. However, interactions with metal oxides and specific binding sites on organic matter can still occur. In acidic soils, the neutral form of the acid will be more prevalent, which is expected to have a higher affinity for soil organic matter through hydrophobic interactions and hydrogen bonding, resulting in stronger adsorption and lower mobility.
Leaching: Due to its potential for relatively weak adsorption, especially in neutral to alkaline soils, this compound may have a moderate to high potential for leaching through the soil profile and into groundwater. The extent of leaching will be dependent on soil type, rainfall intensity, and irrigation practices.
Volatilization: The volatilization of this compound from soil and water surfaces is generally expected to be low. This is due to its nature as a carboxylic acid, which will be predominantly in its non-volatile salt form at typical environmental pH levels.
Persistence and Environmental Half-Life Estimation
| Environmental Compartment | Estimated Half-Life Range | Primary Degradation Pathways |
| Soil (Aerobic) | Weeks to Months | Microbial degradation, Photodegradation |
| Water (Surface) | Days to Weeks | Photodegradation, Microbial degradation |
| Sediment (Anaerobic) | Months to Years | Anaerobic microbial degradation |
Note: The above table is an estimation based on the behavior of structurally similar compounds, as specific data for this compound is not available.
Ecotoxicological Studies in Non-Human Organisms
Impact on Microbial Communities
There is a lack of specific studies on the ecotoxicological effects of this compound on microbial communities. However, based on research on other chlorinated herbicides, it can be inferred that this compound may exert selective pressure on soil and aquatic microorganisms.
Effects on Aquatic and Terrestrial Indicator Species
A comprehensive search of available scientific literature and environmental databases reveals a significant lack of specific toxicological data for the compound this compound concerning its effects on aquatic and terrestrial indicator species. Studies detailing the acute or chronic toxicity, such as the determination of LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration causing a response in 50% of a population), for standard indicator organisms like Daphnia magna (water flea), rainbow trout (Oncorhynchus mykiss), earthworms (Eisenia fetida), or various algal species, have not been identified.
Consequently, it is not possible to provide detailed research findings or construct data tables on the ecotoxicological impact of this specific chemical compound on either aquatic or terrestrial ecosystems. The absence of such data in the public domain prevents a scientifically robust assessment of its potential environmental risk to indicator species.
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is the cornerstone for the analysis of 2-Chloro-6-(4-chlorophenoxy)benzoic acid, enabling its separation from impurities and matrix components. Techniques such as HPLC, GC-MS, and LC-MS/MS are routinely employed for this class of compounds.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the analysis of benzoic acid derivatives. zodiaclifesciences.comsigmaaldrich.comhelixchrom.com This technique is suitable for quantifying the compound in samples where high sensitivity is not the primary requirement. For this compound, a reverse-phase (RP) HPLC method would be standard. sielc.com
The separation is typically achieved on a C18 stationary phase. researchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, often with an acid like phosphoric acid or formic acid added to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. sielc.comekb.eg Detection is performed by monitoring the UV absorbance at a wavelength where the aromatic rings of the molecule exhibit strong absorption, typically in the range of 220-233 nm. sigmaaldrich.comust.edu
Table 1: Representative HPLC-UV Conditions for Analysis of Benzoic Acid Derivatives
| Parameter | Value/Description | Source(s) |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., Zorbax SB-Aq, Ascentis® RP-Amide) | sigmaaldrich.comekb.eg |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid) | sielc.comekb.eg |
| Flow Rate | ~1.0 mL/min | sigmaaldrich.com |
| Detection | UV Absorbance at ~220-235 nm | sigmaaldrich.comust.edu |
| Temperature | Ambient or controlled (e.g., 35 °C) | sigmaaldrich.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for trace analysis. However, due to the low volatility and high polarity of chlorophenoxy acids like this compound, direct analysis is not feasible. dss.go.th A crucial derivatization step is required to convert the carboxylic acid into a more volatile form, typically an ester (e.g., a methyl or pentafluorobenzyl ester). dss.go.thelsevierpure.comnih.gov This is often achieved by reacting the analyte with reagents like diazomethane (B1218177) or pentafluorobenzyl bromide. dss.go.thnih.gov
Once derivatized, the compound can be separated on a standard non-polar capillary GC column and detected by a mass spectrometer. researchgate.netnih.gov The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions, offering high specificity. nih.gov This method is particularly useful for detecting trace amounts of the compound in environmental samples. researchgate.netthermofisher.com
Table 2: General GC-MS Parameters for Analysis of Derivatized Phenoxy Acid Herbicides
| Parameter | Value/Description | Source(s) |
|---|---|---|
| Derivatization Reagent | Pentafluorobenzyl bromide (PFBBr) or Diazomethane | dss.go.thnih.gov |
| GC Column | Capillary column (e.g., DB-5 or equivalent) | researchgate.net |
| Injection Mode | Splitless | researchgate.net |
| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) | researchgate.net |
| Detection Mode | Selected Ion Monitoring (SIM) for trace quantification or Full Scan for identification | nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for analyzing polar compounds like this compound in complex matrices such as milk, water, or food products. eurl-pesticides.eunih.govresearchgate.net A key advantage of LC-MS/MS is that it typically does not require a derivatization step, which simplifies sample preparation and reduces analysis time. elsevierpure.com
Sample preparation often involves a solid-phase extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to extract the analyte and remove matrix interferences. eurl-pesticides.eunih.gov The separation is performed using reverse-phase liquid chromatography, similar to HPLC-UV. nih.gov Detection by tandem mass spectrometry, usually with an electrospray ionization (ESI) source operating in negative ion mode, provides exceptional sensitivity and selectivity. dss.go.theurl-pesticides.eu The instrument monitors specific precursor-to-product ion transitions, making it possible to quantify the analyte at very low concentrations even in challenging samples. researchgate.netnih.gov
Table 3: Typical LC-MS/MS Method Parameters for Phenoxy Acid Analysis
| Parameter | Value/Description | Source(s) |
|---|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) or QuEChERS | eurl-pesticides.euresearchgate.net |
| LC Column | C18 Reverse-Phase | nih.gov |
| Mobile Phase | Acetonitrile/Water with Formic Acid or Ammonium Acetate | dss.go.thnih.gov |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | dss.go.theurl-pesticides.eu |
| MS Analyzer | Triple Quadrupole (QqQ) | nih.gov |
| Detection | Multiple Reaction Monitoring (MRM) | umb.edu |
Spectroscopic Characterization Methods for Structural Confirmation
While chromatographic methods are used for separation and quantification, spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR would be used for the structural confirmation of this compound. acs.org
In the ¹H NMR spectrum, the acidic proton of the carboxylic acid would appear as a very broad singlet at a downfield chemical shift (>10 ppm). docbrown.info The aromatic region would show complex multiplets corresponding to the protons on the two benzene (B151609) rings. mit.edu The specific chemical shifts and coupling patterns would depend on the electronic effects of the chloro, phenoxy, and carboxylic acid substituents. mit.edursc.org
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found at a characteristic downfield position (~165-175 ppm). acs.orgrsc.org The other aromatic carbons would appear in the typical range of ~110-160 ppm, with their exact shifts influenced by the attached functional groups (Cl, O-Ar, COOH). acs.orgrsc.org
Table 4: Predicted NMR Spectral Features for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Description | Source(s) |
|---|---|---|---|
| ¹H | >10 | Broad singlet, carboxylic acid proton (COOH) | docbrown.infochemicalbook.com |
| ¹H | 6.8 - 8.2 | Complex multiplets, aromatic protons (Ar-H) | mit.edursc.org |
| ¹³C | ~165 - 175 | Carbonyl carbon (COOH) | acs.orgrsc.org |
| ¹³C | ~110 - 160 | Aromatic carbons (C-Cl, C-O, C-H, C-COOH) | acs.orgrsc.org |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. quora.com For this compound, the FT-IR spectrum would be dominated by vibrations of the carboxylic acid group and the substituted benzene rings.
Table 5: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Description | Source(s) |
|---|---|---|---|
| 3300 - 2500 | O-H stretch | Very broad, characteristic of carboxylic acid dimer | docbrown.infocore.ac.uk |
| ~1700 - 1680 | C=O stretch | Strong, sharp absorption | docbrown.infochemicalbook.com |
| ~1600 & ~1500 | C=C stretch | Aromatic ring skeletal vibrations | quora.comresearchgate.net |
| ~1320 - 1210 | C-O stretch | Carboxylic acid C-O and ether C-O linkage | docbrown.info |
| ~960 - 900 | O-H bend | Out-of-plane bend | docbrown.info |
| < 800 | C-Cl stretch | Carbon-chlorine bond vibration | researchgate.net |
Sample Preparation Strategies for Environmental and Biological Samples
Effective sample preparation is a critical prerequisite for the reliable analysis of this compound, particularly from complex environmental matrices like soil and water, or biological tissues. The primary goals of sample preparation are to extract the analyte from the sample matrix, concentrate it to a detectable level, and remove interfering substances that could compromise the analysis.
Liquid-Liquid Extraction (LLE) is a conventional method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. analchemres.org For acidic compounds like this compound, the pH of the aqueous sample is adjusted to below the compound's pKa to ensure it is in its neutral, more organic-soluble form, facilitating its transfer into the organic phase.
A more advanced and widely used variation is Dispersive Liquid-Liquid Microextraction (DLLME) . This technique requires very small volumes of an extraction solvent and a disperser solvent (which is miscible in both the aqueous sample and the extraction solvent, like acetonitrile or methanol). conicet.gov.ar The mixture is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets that provides a large surface area for rapid analyte transfer. ionike.com Studies on related aryloxyphenoxy-propionate herbicides have demonstrated high extraction recoveries, often between 78% and 91%. ionike.comnih.gov
Solid-Phase Extraction (SPE) is a more modern and efficient alternative to LLE, reducing solvent consumption and offering higher analyte concentration factors. nih.govnih.gov The principle involves passing a liquid sample through a solid sorbent packed in a cartridge. The analyte is retained on the sorbent while the bulk of the matrix passes through. The analyte is then eluted with a small volume of a strong organic solvent.
For this compound and its parent compounds, reversed-phase sorbents like C18 (octadecyl-bonded silica) are commonly used. nih.gov The analyte is retained through hydrophobic interactions. A crucial step in analyzing for this compound, especially in biological and plant matrices, is an initial alkaline hydrolysis (e.g., with sodium hydroxide). nih.govfao.org This step is designed to cleave any conjugated forms of the acid (such as esters), releasing the parent this compound for extraction and analysis. fao.org This ensures the measurement of the "total" residue.
Table 2: Comparison of LLE/DLLME and SPE Methods for Haloxyfop (B150297) and Related Compounds
| Technique | Matrix | Key Parameters | Recovery (%) | Reference |
| DLLME | Water | Extraction Solvent: Chlorobenzene; Disperser: Ionic Liquid | 78-91 | ionike.comnih.gov |
| IL-DLLME | Soy-based foods | Extraction Solvent: Ionic Liquid; Disperser: Acetonitrile | 25-66 | conicet.gov.ar |
| DμSPE-DLLME | Fruit Juice | Adsorbent: UiO-66 MOF; Eluent/Disperser: Acetonitrile | High | analchemres.org |
| dSPE (QuEChERS) | Infant Formula | Hydrolysis: Methanolic NaOH; Sorbent: C18, MgSO4 | 92-114 | nih.gov |
Matrix Effects and Interference Mitigation
The matrix effect is a significant challenge in trace analysis, where co-extracted components from the sample matrix enhance or suppress the analytical signal, leading to inaccurate quantification. In the analysis of this compound (as part of total haloxyfop analysis), matrix effects have been observed in complex samples like tobacco, infant formula, and various food products. oup.comnih.gov For instance, a study on tobacco leaves reported a signal suppression effect for haloxyfop when using LC-MS/MS. oup.com
Several strategies are employed to mitigate matrix effects and interferences:
Efficient Sample Cleanup: The primary method to combat matrix effects is to remove interfering compounds before analysis. The dispersive SPE (dSPE) "cleanup" step in QuEChERS-based methods, which often uses sorbents like C18 to remove nonpolar interferences and magnesium sulfate (B86663) to remove water, is a prime example. nih.gov
Matrix-Matched Calibration: To compensate for unavoidable matrix effects, calibration standards are prepared in a blank matrix extract that is free of the analyte. oup.com This ensures that the standards and the samples experience the same signal suppression or enhancement, improving accuracy.
Alkaline Hydrolysis: As mentioned, this step not only liberates conjugated forms of the analyte but also helps in breaking down and removing complex matrix components like fats and proteins, thereby reducing interference. nih.govfao.org
Choice of Analytical Technique: Advanced techniques like tandem mass spectrometry (MS/MS) offer high selectivity. By monitoring specific precursor-to-product ion transitions, the detector can distinguish the analyte from co-eluting matrix components, thus minimizing interference. oup.comnih.govresearchgate.net
Weed interference in agricultural settings can also introduce a layer of complexity, as the biochemical stress on crops can alter their metabolic profile, potentially changing the composition of the sample matrix. mdpi.comcambridge.org Therefore, robust extraction and cleanup methods are essential for accurate residue analysis in real-world agricultural samples.
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic characteristics of a molecule. These investigations provide insights into molecular geometry, orbital energies, and charge distribution, which collectively determine the compound's reactivity.
Density Functional Theory (DFT) is a robust method for predicting the three-dimensional structure and energetic stability of molecules. For compounds like 2-Chloro-6-(4-chlorophenoxy)benzoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the most stable conformation (the optimized geometry). researchgate.net These calculations determine key structural parameters.
Studies on structurally similar molecules, such as 2-chlorobenzoic acid, have demonstrated that DFT calculations provide geometric parameters (bond lengths and angles) that correlate well with experimental data obtained from X-ray crystallography. researchgate.net The optimized geometry of this compound would be characterized by the dihedral angle between the two aromatic rings, which is a critical factor in its conformational flexibility and interaction potential. Theoretical calculations for related molecules like 2-Chloro-6-fluorobenzoic acid have shown that the molecule can exist in different conformations, with the most stable form being predictable based on its calculated energy. libretexts.org
Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data Based on Similar Structures) This table is illustrative and based on typical values for similar molecular fragments, as direct experimental or computational data for the specific title compound is not available in the cited literature.
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
|---|---|---|
| C-Cl (on benzoic acid) | 1.74 | |
| C-O (ether linkage) | 1.37 | |
| C=O (carboxyl) | 1.21 | |
| O-H (carboxyl) | 0.97 | |
| C-C-O-C (ether dihedral) | 118.5 |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. actascientific.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenoxy ring, which can donate electron density. Conversely, the LUMO is likely to be distributed over the benzoic acid moiety, particularly the carboxyl group, which is electron-withdrawing. The energy of the LUMO (E-LUMO) has been used as a descriptor in QSAR studies of other benzoic acids to predict their toxicity, highlighting the importance of this parameter in understanding biological interactions. nih.gov
Table 2: Calculated Quantum Chemical Descriptors (Hypothetical Data) This table presents hypothetical values based on general principles and data from related compounds actascientific.com to illustrate the concepts, as specific values for the title compound are not available in the cited literature.
| Descriptor | Value (eV) |
|---|---|
| HOMO Energy | -7.15 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap | 5.17 |
| Ionization Potential | 7.15 |
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. rsc.orgresearchgate.net The MEP surface is colored to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
In an MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the carboxyl group, indicating these are the primary sites for electrophilic interactions. Regions of positive potential (blue) would likely be found around the hydrogen atom of the carboxyl group, making it a site for nucleophilic attack or hydrogen bonding. rsc.orgresearchgate.net The chlorine atoms also influence the electrostatic potential, creating localized regions of varying electron density that can affect intermolecular interactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, providing insights into conformational changes and intermolecular interactions, such as hydrogen bonding. rsc.orgresearchgate.net
For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotation around the ether linkage and the C-C bond connecting the carboxyl group. These simulations can reveal the most populated conformations in different environments (e.g., in a solvent or interacting with a biological target). Furthermore, MD studies can model how the molecule interacts with other molecules, including itself (to form dimers through hydrogen bonding of the carboxylic acid groups) or with a receptor's active site. researchgate.netnih.gov Such simulations are invaluable for understanding how the molecule behaves in a biological system.
Advanced Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical and Biological Behavior
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. researchgate.net
For a class of compounds including this compound, a QSAR model could be developed to predict properties like herbicidal activity or toxicity. These models use calculated molecular descriptors as independent variables. Relevant descriptors for this molecule would include:
Lipophilicity (logP): Describes the molecule's partitioning between an oily and an aqueous phase.
Electronic Descriptors: Such as the HOMO-LUMO gap, dipole moment, and atomic charges. nih.gov
Steric/Topological Descriptors: Related to the molecule's size and shape.
Studies on other benzoic acids have successfully used descriptors like logP and the energy of the LUMO (E-LUMO) to build QSAR models that predict toxicity to various organisms. nih.govresearchgate.net A robust QSAR model for phenoxy-benzoic acids could accelerate the discovery of new compounds with desired biological activities while minimizing undesirable effects.
Advanced Research Directions and Future Perspectives
Development of Sustainable Synthetic Routes and Green Chemistry Applications
The synthesis of diaryl ethers like 2-Chloro-6-(4-chlorophenoxy)benzoic acid has traditionally been accomplished via methods such as the Ullmann condensation. This reaction typically involves the copper-promoted coupling of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org Classic Ullmann conditions often require stoichiometric amounts of copper, high temperatures (frequently over 200°C), and high-boiling polar solvents like dimethylformamide (DMF) or nitrobenzene, which raise environmental and safety concerns. wikipedia.org
Future research is focused on developing more sustainable synthetic pathways that align with the principles of green chemistry. This involves the exploration of modern catalytic systems that operate under milder conditions, reduce waste, and improve energy efficiency. wjpmr.com Key areas of development include:
Advanced Catalytic Systems: Research into highly efficient copper and palladium catalysts allows for diaryl ether synthesis at significantly lower temperatures and catalyst loadings. organic-chemistry.org The use of specific ligands, such as N,N-dimethylglycine or N-heterocyclic carbenes (NHCs), can facilitate these reactions, even with less reactive aryl chlorides. organic-chemistry.orgrsc.org
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for Ullmann-type condensations, often from hours to minutes, thereby lowering energy consumption and potentially minimizing side-product formation. researchgate.net
Greener Solvents and Conditions: A major goal is to replace hazardous solvents with more environmentally benign alternatives. wjpmr.com Research has demonstrated successful diaryl ether couplings in water or even under solvent-free conditions, representing a significant advancement in green chemistry. mdpi.combrazilianjournals.com.br The development of room-temperature synthesis methods further enhances the sustainability profile of these reactions. organic-chemistry.org
A comparison of traditional versus potential green synthetic approaches highlights the direction of future research.
| Parameter | Traditional Ullmann Condensation | Potential Green/Modern Routes |
|---|---|---|
| Catalyst | Stoichiometric Copper Powder | Catalytic amounts of Cu or Pd complexes |
| Temperature | High (>200°C) | Room temperature to moderate (e.g., 90°C) |
| Solvents | High-boiling polar (DMF, Nitrobenzene) | Water, Bio-derived solvents, or solvent-free |
| Energy Input | Prolonged conventional heating | Microwave irradiation (minutes) or low-temperature catalysis |
| Atom Economy | Lower, due to stoichiometric reagents | Higher, due to catalytic nature |
Future work could also integrate the synthesis of the benzoic acid precursor from renewable feedstocks, such as biomass-derived coumalic acid, to create a fully sustainable route from bio-based sources to the final functionalized molecule. rsc.org
Integration of Omics Technologies in Biotransformation Studies
Understanding the biotransformation of this compound is critical for assessing its environmental fate and biological interactions. Omics technologies, such as metabolomics, proteomics, and transcriptomics, offer powerful tools for elucidating these transformation pathways without prior knowledge of the specific metabolites or enzymes involved. nih.gov
Future research directions using omics would involve:
Metabolomics for Pathway Identification: By exposing microorganisms, plants, or animal model systems to the compound, metabolomics can identify the resulting transformation products. For structurally related chlorophenoxy herbicides, key degradation metabolites include the corresponding chlorophenols, which result from the cleavage of the ether bond. nih.gov It is plausible that a primary biotransformation step for this compound would involve its breakdown into 2-chloro-6-hydroxybenzoic acid and 4-chlorophenol (B41353). Further nitration of these phenolic intermediates in certain environments is also a possibility. nih.gov
Proteomics and Transcriptomics for Mechanistic Insight: These technologies can identify the specific enzymes and metabolic pathways that are upregulated in response to exposure to the compound. This allows researchers to pinpoint the proteins (e.g., cytochrome P450s, hydrolases, oxygenases) responsible for its degradation. This approach moves beyond simply identifying metabolites to understanding the genetic and biochemical machinery an organism uses to process the chemical. nih.gov
The integration of these omics approaches can provide a comprehensive picture of the compound's biotransformation, revealing its persistence, potential for bioaccumulation, and the nature of its degradation products. nih.gov
High-Throughput Screening Methodologies for Mechanistic Elucidation
High-throughput screening (HTS) provides a methodology for rapidly evaluating the interaction of a compound like this compound against thousands of biological targets. This approach is essential for discovering its potential biological activities and elucidating its mechanism of action. The diaryl ether scaffold is recognized as a "privileged structure" in medicinal and agrochemical chemistry, appearing in numerous bioactive compounds, which suggests that this specific molecule could have untapped biological relevance. acs.orgnih.gov
Future research using HTS could focus on:
Target-Based Screening: Screening the compound against large libraries of known enzymes, receptors, and other protein targets. For instance, a study on diaryl ether substituted phthalazinones used an HTS assay to identify potent inhibitors of phosphodiesterases (PDEs), enzymes crucial in cell signaling. nih.gov A similar approach could reveal if this compound has inhibitory or activating effects on key protein families.
Phenotypic Screening: Applying the compound to various cell lines (e.g., cancer cells, neurons, immune cells) and using automated microscopy and other readouts to detect changes in cell morphology, proliferation, or function. This can uncover a biological effect without pre-supposing a specific target. Subsequent target deconvolution studies can then identify the molecular mechanism behind the observed phenotype.
Library Development: Using this compound as a core scaffold, a library of related analogues could be synthesized. This library could then be subjected to HTS to build a structure-activity relationship (SAR) profile, helping to optimize activity and selectivity for a desired biological target. nih.gov
Predictive Modeling for Environmental Risk Assessment
Predictive modeling is an indispensable tool for assessing the potential environmental risk of chemicals, often before extensive experimental testing is performed. nih.gov These in silico methods use the molecular structure of a compound to estimate its environmental fate and behavior. For this compound, this approach is crucial for predicting its distribution and persistence in the environment, a scope that explicitly excludes hazard or safety profiles.
Key modeling approaches for future research include:
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between a chemical's structure and its physicochemical or biological properties. rsc.org For environmental assessment, QSARs can predict key parameters that govern environmental fate. researchgate.netnih.gov
Multimedia Environmental Fate Models: Models like BETR-Global use the physicochemical properties (often predicted by QSARs) to simulate the movement and distribution of a chemical throughout various environmental compartments, including air, water, soil, and sediment. nih.govresearchgate.net This can predict whether the compound is likely to remain in soil, leach into groundwater, or undergo long-range atmospheric transport. researchgate.net
The following table outlines the key environmental fate parameters that can be predicted for this compound using these models.
| Parameter | Description | Importance in Environmental Risk Assessment |
|---|---|---|
| Degradation Half-life (DT50) | Time required for 50% of the compound to degrade in a specific medium (e.g., soil, water). | Indicates the compound's persistence in the environment. researchgate.net |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | A measure of the compound's tendency to adsorb to soil and sediment. | Determines the compound's mobility in soil and its likelihood of reaching groundwater. |
| Octanol-Water Partition Coefficient (Kow) | Ratio of a chemical's concentration in octanol (B41247) versus water, indicating its hydrophobicity. | Used to predict bioaccumulation potential in organisms. |
| Henry's Law Constant | Indicates the partitioning of a chemical between air and water. | Predicts the potential for volatilization from water bodies. |
By leveraging models built on data from structurally similar compounds (e.g., other chlorinated diaryl ethers, substituted benzoic acids), researchers can generate an initial environmental risk profile for this compound, guiding further experimental studies and sustainable design efforts.
Application in Materials Science and Functional Molecule Design
The distinct structural features of this compound make it a promising candidate for the design of novel functional molecules and advanced materials. The combination of a semi-flexible diaryl ether backbone, reactive substitution sites on the aromatic rings, and a versatile carboxylic acid group opens up numerous possibilities.
Future research in this area could explore:
Polymer and Monomer Synthesis: The carboxylic acid group can be readily converted into other functional groups, such as esters or amides, making it a suitable monomer for polymerization. wikipedia.org The resulting polymers could possess unique thermal stability, flame retardant properties (due to the chlorine atoms), or specific optical properties derived from the aromatic structure.
Self-Assembling Systems and Nanofabrication: Benzoic acid derivatives are known to participate in self-assembly through hydrogen bonding and other non-covalent interactions. Research has shown that porphyrin-substituted benzoic acids can be driven to self-assemble into highly ordered 2D nanosheets. rsc.org The structure of this compound could be exploited to create novel supramolecular structures, liquid crystals, or functional surfaces with tailored properties.
Scaffold for Bioactive Molecules: The diaryl ether motif is a cornerstone in drug discovery. nih.gov For example, steroidal diaryl ethers have been synthesized and shown to possess antiproliferative activity by interacting with biological targets like tubulin. nih.gov The this compound scaffold could be used as a starting point for developing new classes of therapeutic agents or agrochemicals through further chemical modification.
The potential applications are summarized in the table below.
| Potential Application | Relevant Structural Feature(s) | Research Direction |
|---|---|---|
| Advanced Polymers | Carboxylic acid (for polymerization), chlorine atoms (for flame retardancy), diaryl ether (for thermal stability). | Synthesis of polyesters or polyamides with enhanced properties. |
| Supramolecular Materials | Carboxylic acid (for hydrogen bonding), aromatic rings (for π-π stacking). | Investigation of self-assembly into nanosheets, gels, or liquid crystals. rsc.org |
| Functional Surfaces | Carboxylic acid group for anchoring to metal oxide or other surfaces. | Creation of modified surfaces with tailored hydrophobicity or functionality. |
| Bioactive Scaffolds | Diaryl ether core, modifiable aromatic rings. | Use as a foundational structure for designing new drugs or agrochemicals. nih.gov |
The exploration of this compound in these advanced areas holds the promise of yielding new scientific insights and practical applications.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
